GSK 1562590 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

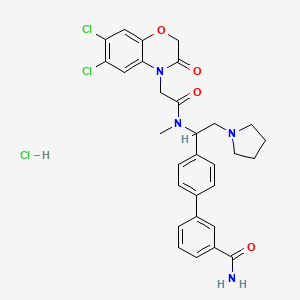

C30H31Cl3N4O4 |

|---|---|

Poids moléculaire |

617.9 g/mol |

Nom IUPAC |

3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride |

InChI |

InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H |

Clé InChI |

XTVXEMMIPYMBLL-UHFFFAOYSA-N |

SMILES canonique |

CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to GSK1562590 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of GSK1562590 hydrochloride, a potent and selective urotensin-II (UT) receptor antagonist. This document synthesizes available preclinical data to offer a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: Selective Urotensin-II Receptor Antagonism

GSK1562590 hydrochloride is a high-affinity, selective, and orally active antagonist of the urotensin-II (UT) receptor.[1] Urotensin-II is recognized as the most potent endogenous vasoconstrictor identified to date.[2] By binding to the UT receptor, a G protein-coupled receptor (GPCR), GSK1562590 hydrochloride effectively blocks the binding of the endogenous ligand urotensin-II, thereby inhibiting its downstream physiological effects.[1][3]

The antagonism of GSK1562590 is characterized by a slow dissociation from the UT receptor, leading to sustained pharmacodynamic activity.[4][5] This prolonged receptor occupancy contributes to its durable inhibitory effects on urotensin-II-mediated signaling.

Molecular Signaling Pathways

The UT receptor primarily couples to the Gαq subunit of heterotrimeric G proteins.[3][6] Activation of the UT receptor by its ligand, urotensin-II, initiates a complex signaling cascade that GSK1562590 hydrochloride effectively inhibits. The key downstream pathways are detailed below and illustrated in the accompanying diagram.

-

Phospholipase C (PLC) Pathway: Upon Gαq activation, PLC is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] DAG, in conjunction with elevated intracellular Ca2+, activates Protein Kinase C (PKC).[3][6]

-

RhoA/Rho Kinase (ROCK) Pathway: The UT receptor signaling cascade also involves the activation of the small GTPase RhoA and its downstream effector, ROCK.[1] This pathway is crucial for the vasoconstrictive effects of urotensin-II.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Urotensin-II has been shown to activate the MAPK signaling pathway, which is involved in cell proliferation and hypertrophy.[1]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another downstream effector of the UT receptor, playing a role in cell survival and metabolism.[1]

By blocking the initial binding of urotensin-II to its receptor, GSK1562590 hydrochloride prevents the activation of these critical signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Combination of Docking-Based and Pharmacophore-Based Virtual Screening Identifies Novel Agonists That Target the Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

GSK1562590 Hydrochloride: A Technical Overview of a Potent Urotensin-II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological functions of GSK1562590 hydrochloride, a high-affinity and selective antagonist of the urotensin-II (UT) receptor. Urotensin-II is recognized as the most potent endogenous vasoconstrictor, implicating the U-II system in the pathophysiology of various cardiovascular diseases. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Function and Mechanism of Action

GSK1562590 is a potent and selective antagonist of the urotensin-II receptor, a G protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor, also known as GPR14, primarily activates the Gαq subunit of the G protein.[1][2] This activation initiates a signaling cascade involving the stimulation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, a key event in vasoconstriction.[2][3] Furthermore, downstream signaling includes the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2, which is involved in cellular processes like proliferation and hypertrophy.[4][5]

GSK1562590 exerts its function by binding to the UT receptor and blocking the binding of the endogenous ligand urotensin-II, thereby inhibiting these downstream signaling events. A notable characteristic of GSK1562590 is its slowly dissociating nature from the receptor in certain species, leading to prolonged pharmacodynamic activity.[6][7]

Quantitative Pharmacological Data

The pharmacological profile of GSK1562590 has been characterized across various species using radioligand binding assays and functional studies. The data presented below is primarily derived from a comprehensive study by Behm et al. (2010).

Binding Affinity of GSK1562590 at Mammalian UT Receptors

The binding affinity of GSK1562590 for the urotensin-II receptor was determined using radioligand binding assays with [¹²⁵I]hU-II. The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Species/Cell Line | Receptor Type | pKi (mean ± SEM) |

| Human (recombinant) | UT Receptor | 9.28 ± 0.04 |

| Monkey (recombinant) | UT Receptor | 9.14 ± 0.05 |

| Cat (recombinant) | UT Receptor | 9.64 ± 0.06 |

| Rat (recombinant) | UT Receptor | 9.66 ± 0.04 |

| Mouse (recombinant) | UT Receptor | 9.34 ± 0.08 |

| Human (native, SJRH30 cells) | UT Receptor | 9.46 ± 0.06 |

Data sourced from Behm et al. (2010).[1]

Functional Antagonist Potency of GSK1562590

The functional antagonist activity of GSK1562590 was assessed in isolated artery preparations from various species by measuring its ability to inhibit human urotensin-II (hU-II)-induced vasoconstriction. The potency is expressed as pA2 or pKb. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, and is a measure of affinity for competitive antagonists. The pKb is the negative logarithm of the dissociation constant of the antagonist.

| Species | Artery | Antagonism Type | pA2 / pKb (mean) |

| Monkey | Thoracic Aorta | Competitive | 8.87 |

| Monkey | Femoral Artery | Competitive | 8.93 |

| Rat | Thoracic Aorta | Insurmountable | 10.12 |

| Cat | Thoracic Aorta | Insurmountable | 9.68 |

| Cat | Femoral Artery | Insurmountable | 9.54 |

| Cat | Mesenteric Artery | Insurmountable | 8.93 |

| hUT Transgenic Mouse | Thoracic Aorta | Insurmountable | 9.77 |

Data sourced from Behm et al. (2010).[1] "Insurmountable antagonism" refers to the observation that increasing concentrations of the antagonist progressively depress the maximum response to the agonist.[1]

Signaling Pathways and Experimental Workflows

Urotensin-II Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the binding of urotensin-II to its Gq-coupled receptor and the point of inhibition by GSK1562590.

Experimental Workflow for Characterizing GSK1562590

The following diagram outlines a typical experimental workflow for the pharmacological characterization of a urotensin-II receptor antagonist like GSK1562590.

References

- 1. assaygenie.com [assaygenie.com]

- 2. State-dependent calcium mobilization by urotensin-II in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GSK1562590 Hydrochloride - A High-Affinity Urotensin-II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK1562590 hydrochloride, a potent and selective antagonist of the urotensin-II (UT) receptor. The information presented herein is curated for an audience with a professional background in pharmacology and drug development, summarizing key quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Core Target and Mechanism of Action

GSK1562590 hydrochloride is a high-affinity, selective, and orally active non-peptide antagonist of the urotensin-II (UT) receptor. Urotensin-II is recognized as the most potent endogenous vasoconstrictor in mammals and its receptor, UT, is a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes, particularly within the cardiovascular system.

GSK1562590 exerts its pharmacological effect by binding to the UT receptor, thereby blocking the binding of the endogenous agonist, urotensin-II. This antagonism prevents the initiation of the downstream signaling cascade that leads to physiological responses such as vasoconstriction and cellular hypertrophy. A notable characteristic of GSK1562590 is its slow dissociation from the UT receptor, which contributes to a prolonged pharmacodynamic effect.

Quantitative Data Summary

The binding affinity and functional antagonism of GSK1562590 have been characterized across multiple species. The data is summarized in the tables below.

Table 1: Binding Affinity (pKi) of GSK1562590 at Recombinant UT Receptors

| Species | pKi Value |

| Human | 9.28 |

| Monkey | 9.14 |

| Rat | 9.66 |

| Mouse | 9.34 |

| Cat | 9.64 |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Antagonist Activity of GSK1562590

| Species/Assay | Antagonist Parameter | Value |

| Rat (Aortic Rings) | pKb | 10.12 |

| Cat (Aortic Rings) | pKb | 8.93 |

| hUT Transgenic Mouse (Aortic Rings) | pKb | 9.87 |

| Monkey (Aortic Rings) | pKb | 8.87 - 8.93 |

pKb is the negative logarithm of the antagonist dissociation constant (Kb). For insurmountable antagonists, this value reflects the concentration producing a half-maximal inhibition of the agonist response.

Signaling Pathway

Activation of the urotensin-II receptor by its endogenous ligand, urotensin-II, initiates a signaling cascade primarily through the Gαq subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). This pathway ultimately mediates physiological responses such as smooth muscle contraction. GSK1562590 blocks the initiation of this cascade by preventing urotensin-II binding to the UT receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of GSK1562590.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of GSK1562590 for the urotensin-II receptor.

Materials:

-

Membranes from CHO cells stably expressing recombinant human, monkey, rat, mouse, or cat UT receptors.

-

[¹²⁵I]-urotensin-II (human) as the radioligand.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, ice-cold.

-

GSK1562590 hydrochloride dissolved in DMSO.

-

Non-specific binding control: 1 µM unlabeled human urotensin-II.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a beta counter.

Protocol:

-

Cell membranes (10-20 µg of protein per well) are incubated in 96-well plates.

-

GSK1562590 is added at various concentrations (e.g., 0.1 nM to 10 µM) to create a competition curve.

-

[¹²⁵I]-urotensin-II is added at a final concentration equal to its Kd (previously determined by saturation binding experiments).

-

The final reaction volume is brought to 250 µL with binding buffer.

-

Plates are incubated for 90 minutes at room temperature with gentle agitation.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Filters are washed three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.

Isolated Rat Aortic Ring Contraction Assay

Objective: To assess the functional antagonist activity of GSK1562590 on urotensin-II-induced vasoconstriction.

Materials:

-

Thoracic aortas from male Sprague-Dawley rats.

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

-

Human urotensin-II (hU-II).

-

GSK1562590 hydrochloride.

-

Organ baths with isometric force transducers.

-

Gas mixture: 95% O₂ / 5% CO₂.

Protocol:

-

The rat thoracic aorta is excised and placed in ice-cold Krebs-Henseleit solution.

-

The aorta is cleaned of connective tissue and cut into 3-4 mm rings. The endothelium may be removed by gentle rubbing of the intimal surface.

-

Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Rings are equilibrated for 60-90 minutes under a resting tension of 2 grams.

-

The viability of the rings is tested with a contractile agent (e.g., 80 mM KCl).

-

After washing and returning to baseline, rings are incubated with various concentrations of GSK1562590 or vehicle for 60 minutes.

-

A cumulative concentration-response curve to hU-II is then generated.

-

The contractile responses are measured as a percentage of the maximal KCl-induced contraction.

-

The antagonist potency (pKb) is calculated from the rightward shift of the agonist concentration-response curve.

In Vivo Blood Pressure Assay in Anesthetized Cats

Objective: To evaluate the in vivo efficacy of GSK1562590 in inhibiting the pressor response to urotensin-II.

Materials:

-

Male cats.

-

Anesthetic (e.g., sodium pentobarbital).

-

Catheters for drug administration (femoral vein) and blood pressure monitoring (femoral artery).

-

Pressure transducer and data acquisition system.

-

Human urotensin-II (hU-II).

-

GSK1562590 hydrochloride formulated for intravenous administration.

Protocol:

-

Cats are anesthetized, and catheters are surgically placed in the femoral artery and vein.

-

Following a stabilization period, a baseline blood pressure is established.

-

GSK1562590 is administered intravenously at a specific dose (e.g., 1 mg/kg).

-

After a set pre-treatment time (e.g., 15 minutes), a bolus of hU-II is administered intravenously to elicit a pressor response.

-

Mean arterial blood pressure is continuously monitored.

-

The inhibitory effect of GSK1562590 is quantified as the percentage reduction in the hU-II-induced pressor response compared to a vehicle-treated control group.

Selectivity Profile

GSK1562590 has demonstrated high selectivity for the urotensin-II receptor. When screened against a panel of over 87 distinct targets, including other GPCRs, ion channels, enzymes, and neurotransmitter transporters, it exhibited greater than 100-fold selectivity for the UT receptor. This high degree of selectivity minimizes the potential for off-target effects, a crucial attribute for a therapeutic candidate.

Conclusion

GSK1562590 hydrochloride is a thoroughly characterized, high-affinity, and selective antagonist of the urotensin-II receptor. Its slow dissociation kinetics translate to a prolonged duration of action in preclinical models. The comprehensive dataset, including binding affinities, functional antagonist potencies, and in vivo efficacy, establishes GSK1562590 as a valuable pharmacological tool for investigating the roles of the urotensinergic system and as a lead compound in the development of novel therapeutics targeting cardiovascular and other diseases where this system is implicated.

The Discovery and Pharmacological Profile of GSK1562590 Hydrochloride: A Selective Urotensin-II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1562590 hydrochloride is a potent and selective, non-peptide antagonist of the urotensin-II (UT) receptor.[1][2][3] Urotensin-II, a cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date and is implicated in a variety of physiological and pathophysiological processes, particularly within the cardiovascular system.[1][4] The development of selective UT receptor antagonists like GSK1562590 provides a critical tool for elucidating the roles of the urotensin system and offers potential therapeutic avenues for cardiovascular and other diseases. This technical guide details the discovery, pharmacological profile, and mechanism of action of GSK1562590 hydrochloride, presenting key data and experimental methodologies.

Discovery

GSK1562590 was identified by GlaxoSmithKline through the optimization of hits from high-throughput screening.[1] The discovery process aimed to identify compounds with high affinity and selectivity for the UT receptor. GSK1562590 emerged as a lead candidate exhibiting a "slowly reversible" mode of action, suggesting a sustained receptor residence time, which often translates to prolonged pharmacodynamic activity.[1]

Chemical Properties

| Property | Value |

| Chemical Name | N-[(1R)-1-[3'-(Aminocarbonyl)[1,1'-biphenyl]-4-yl]-2-(1-pyrrolidinyl)ethyl]-6,7-dichloro-2,3-dihydro-N-methyl-3-oxo-4H-1,4-benzoxazine-4-acetamide hydrochloride |

| Molecular Formula | C30H30Cl2N4O4・HCl |

| Molecular Weight | 617.95 g/mol |

| CAS Number | 1003878-07-6 |

Synthesis Pathway

A detailed, step-by-step synthesis pathway for GSK1562590 hydrochloride is not publicly available in the reviewed literature. However, based on its chemical structure, the synthesis would likely involve the coupling of a substituted biphenyl (B1667301) core with a pyrrolidinylethylamine moiety and a dichloro-dihydro-benzoxazine acetamide (B32628) group. The final step would involve salt formation with hydrochloric acid.

Mechanism of Action: Urotensin-II Receptor Signaling

GSK1562590 acts as an antagonist at the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). The UT receptor primarily couples through the Gαq subunit. Upon agonist (urotensin-II) binding, the following signaling cascade is initiated:

-

Gαq Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC can phosphorylate various downstream targets, leading to cellular responses such as smooth muscle contraction (vasoconstriction), cell proliferation, and hypertrophy.

GSK1562590 competitively or insurmountably blocks the binding of urotensin-II to the UT receptor, thereby inhibiting this signaling cascade.

Quantitative Data

In Vitro Receptor Binding Affinity

The binding affinity of GSK1562590 for the urotensin-II receptor was determined using radioligand binding assays across various species. The pKi values, representing the negative logarithm of the inhibition constant (Ki), are summarized below.

| Species | Receptor Type | pKi |

| Human | Recombinant | 9.28 |

| Monkey | Recombinant | 9.14 |

| Rat | Recombinant | 9.66 |

| Mouse | Recombinant | 9.34 |

| Cat | Recombinant | 9.64 |

Data sourced from Tocris Bioscience and Behm et al., 2010.[2]

In Vitro Functional Antagonism

The functional antagonist activity of GSK1562590 was assessed in isolated arterial ring preparations. The pA2 value indicates the concentration of the antagonist that requires a doubling of the agonist concentration to elicit the same response. For insurmountable antagonists, the pKb value is reported.

| Species | Tissue | Antagonism Type | pA2 / pKb |

| Rat | Aorta | Insurmountable | 9.68 |

| Cat | Carotid Artery | Insurmountable | 10.12 |

| hUT Transgenic Mouse | Aorta | Insurmountable | 8.93 |

| Monkey | Carotid Artery | Competitive | 8.87 - 8.93 |

Data from Behm et al., 2010.[1][2]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of GSK1562590 for the urotensin-II receptor.

Methodology:

-

Membrane Preparation: Membranes were prepared from cells recombinantly expressing the urotensin-II receptor of the desired species (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer containing protease inhibitors was used (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Incubation: Cell membranes were incubated with a fixed concentration of a radiolabeled urotensin-II analog (e.g., [125I]-urotensin-II) and varying concentrations of GSK1562590.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified using a gamma counter.

-

Data Analysis: Non-linear regression analysis was used to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Isolated Tissue Assay (Aortic Ring Contraction)

Objective: To assess the functional antagonist activity of GSK1562590 on urotensin-II-induced vasoconstriction.

Methodology:

-

Tissue Preparation: Thoracic aortic rings were isolated from the desired animal species and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: Tissues were allowed to equilibrate under a resting tension.

-

Antagonist Incubation: Tissues were pre-incubated with varying concentrations of GSK1562590 or vehicle for a defined period.

-

Agonist Challenge: Cumulative concentration-response curves to urotensin-II were generated.

-

Data Analysis: The contractile responses were measured isometrically. The Schild regression analysis was used to determine the pA2 value for competitive antagonists, while pKb values were calculated for insurmountable antagonists.

Conclusion

GSK1562590 hydrochloride is a high-affinity, selective urotensin-II receptor antagonist with a distinct pharmacological profile characterized by slow dissociation from the receptor in several species.[1][2] This property contributes to its prolonged pharmacodynamic effects observed both in vitro and ex vivo.[1] The comprehensive pharmacological data available for GSK1562590 make it a valuable research tool for investigating the physiological and pathophysiological roles of the urotensin system. Further studies are warranted to explore its therapeutic potential in cardiovascular and other related disorders.

References

- 1. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of GSK1562590 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1562590 hydrochloride is a potent and highly selective, non-peptide antagonist of the urotensin-II (UT) receptor. Its high affinity and slow dissociation from the receptor contribute to a prolonged pharmacodynamic effect, making it a valuable tool for investigating the physiological and pathological roles of the urotensin-II system. This document provides a comprehensive overview of the biological activity of GSK1562590 hydrochloride, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

GSK1562590 hydrochloride functions as a high-affinity antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). By binding to the UT receptor, it competitively and, in some species, insurmountably blocks the binding of the endogenous ligand, urotensin-II (U-II). U-II is recognized as one of the most potent vasoconstrictors in mammals and is implicated in a variety of physiological processes, including cardiovascular homeostasis. The antagonistic action of GSK1562590 hydrochloride allows for the elucidation of the U-II/UT system's role in various biological functions and its potential as a therapeutic target in cardiovascular and other diseases.[1][2] The sustained receptor occupancy of GSK1562590, attributed to its slow dissociation rate, results in a prolonged duration of action.[1][2]

Quantitative Pharmacological Data

The pharmacological profile of GSK1562590 hydrochloride has been characterized across multiple species and assay formats. The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity (pKi) of GSK1562590 at Recombinant UT Receptors

| Species | pKi |

| Human | 9.28 |

| Monkey | 9.14 |

| Rat | 9.66 |

| Mouse | 9.34 |

| Cat | 9.64 |

Data sourced from Behm et al., 2010.[1][2]

Table 2: Functional Antagonism (pKb / pA2) of GSK1562590 in Arterial Preparations

| Species | Antagonism Type | pKb / pA2 |

| Rat | Insurmountable | 9.77 |

| Cat | Insurmountable | 10.12 |

| hUT Transgenic Mouse | Insurmountable | 8.93 |

| Monkey | Competitive | 8.87 - 8.93 |

Data sourced from Behm et al., 2010.[1][2]

Signaling Pathways

Urotensin-II receptor activation by U-II initiates a cascade of intracellular signaling events. As a GPCR, the UT receptor couples to multiple G proteins, primarily Gq/11 and G12/13, leading to the activation of various downstream effector pathways. GSK1562590, by blocking the initial ligand binding, inhibits these subsequent signaling events.

Caption: Urotensin-II receptor signaling cascade and the inhibitory action of GSK1562590.

Experimental Protocols

In Vitro: Rat Aortic Ring Contraction Assay

This assay is a classical method to evaluate the vasoconstrictor or vasodilator properties of compounds.

Objective: To determine the antagonistic effect of GSK1562590 hydrochloride on urotensin-II-induced vasoconstriction in isolated rat thoracic aorta.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of 3-4 mm in width. The endothelium can be removed by gently rubbing the intimal surface with a wooden stick.

-

Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes. The viability of the rings is assessed by contracting them with a submaximal concentration of potassium chloride (e.g., 60 mM).

-

Antagonist Incubation: After washout of KCl and return to baseline tension, the tissues are incubated with GSK1562590 hydrochloride at various concentrations (or vehicle control) for a predetermined period (e.g., 30-60 minutes).

-

Agonist Challenge: A cumulative concentration-response curve to urotensin-II is then constructed.

-

Data Analysis: The contractile responses are measured as a change in tension (in grams) and expressed as a percentage of the maximal contraction induced by KCl. The potency of urotensin-II (EC50) in the absence and presence of GSK1562590 is calculated, and the pA2 or pKb value for the antagonist is determined using a Schild plot or other appropriate pharmacological models.

Caption: Workflow for the in vitro rat aortic ring contraction assay.

In Vivo: Anesthetized Cat Blood Pressure Model

This in vivo model is used to assess the effect of GSK1562590 on systemic blood pressure changes induced by urotensin-II.

Objective: To evaluate the ability of GSK1562590 hydrochloride to inhibit the pressor response to intravenously administered urotensin-II in anesthetized cats.

Methodology:

-

Animal Preparation: Adult cats are anesthetized (e.g., with sodium pentobarbital). The trachea is cannulated to facilitate spontaneous respiration. A carotid artery is cannulated for the measurement of arterial blood pressure, and a jugular vein is cannulated for drug administration.

-

Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored and recorded using a pressure transducer and a data acquisition system.

-

Stabilization: Following surgery, the animal is allowed to stabilize for at least 30 minutes until hemodynamic parameters are steady.

-

U-II Challenge: A baseline pressor response to an intravenous bolus of urotensin-II is established.

-

Antagonist Administration: GSK1562590 hydrochloride is administered intravenously.

-

Post-Antagonist U-II Challenge: The pressor response to the same dose of urotensin-II is re-evaluated at various time points after the administration of GSK1562590.

-

Data Analysis: The changes in mean arterial pressure (MAP) in response to urotensin-II before and after GSK1562590 administration are calculated. The percentage inhibition of the U-II-induced pressor response is determined.

Caption: Workflow for the in vivo anesthetized cat blood pressure model.

Selectivity Profile

GSK1562590 hydrochloride has been demonstrated to be highly selective for the urotensin-II receptor. In a broad panel of assays, it exhibited over 100-fold selectivity for the UT receptor against a wide range of other GPCRs, ion channels, enzymes, and neurotransmitter transporters, underscoring its specificity as a research tool.[1][2]

Conclusion

GSK1562590 hydrochloride is a well-characterized, potent, and selective antagonist of the urotensin-II receptor with prolonged pharmacodynamic activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of the urotensinergic system's role in health and disease. Its unique pharmacological profile makes it an invaluable asset for preclinical studies in the cardiovascular field and beyond.

References

- 1. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GSK1562590 Hydrochloride - A High-Affinity and Selective Urotensin-II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, selectivity profile, and signaling pathways associated with GSK1562590 hydrochloride, a potent and selective antagonist of the urotensin-II (UT) receptor. All data is presented in a structured format to facilitate analysis and comparison, accompanied by detailed experimental protocols and visual diagrams of key biological processes.

Core Compound Profile: GSK1562590 Hydrochloride

GSK1562590 hydrochloride is a high-affinity, non-peptide antagonist of the urotensin-II (UT) receptor.[1] It has been investigated for its potential therapeutic applications in conditions where the urotensinergic system is implicated, such as cardiovascular diseases. Its notable characteristic is a slow dissociation rate from the UT receptor, leading to prolonged pharmacodynamic activity.[1]

Binding Affinity at the Urotensin-II Receptor

GSK1562590 hydrochloride demonstrates high-affinity binding to the urotensin-II receptor across various mammalian species. The binding affinity, expressed as pKi values, is summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Species | Receptor Type | pKi |

| Human | Recombinant UT | 9.28 |

| Monkey | Recombinant UT | 9.14 |

| Rat | Recombinant UT | 9.66 |

| Mouse | Recombinant UT | 9.34 |

| Cat | Recombinant UT | 9.64 |

| Data sourced from a 2010 study by Behm et al.[1] |

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other biological molecules. GSK1562590 has been shown to be highly selective for the urotensin-II receptor. In a comprehensive screening panel, the compound exhibited greater than 100-fold selectivity for the UT receptor when tested against 87 other targets, including G-protein coupled receptors (GPCRs), enzymes, ion channels, and neurotransmitter transporters.[1] While the specific quantitative data from this broad panel screening is not publicly available in the primary literature, the high degree of selectivity is a key feature of this compound.

Experimental Protocols

Radioligand Binding Assay for Urotensin-II Receptor Affinity

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like GSK1562590 for the urotensin-II receptor. This protocol is based on methodologies commonly used for GPCR binding assays.

1. Membrane Preparation:

-

Membranes are prepared from cells recombinantly expressing the urotensin-II receptor (e.g., HEK293 cells).

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of radioligand, typically [¹²⁵I]-urotensin-II.

-

A specific amount of membrane preparation (e.g., 10-20 µg of protein).

-

A range of concentrations of the unlabeled test compound (e.g., GSK1562590).

-

-

The total assay volume is brought up with a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled UT receptor agonist or antagonist.

-

Total binding is determined in the absence of any competing ligand.

-

The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using a non-linear regression analysis to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

A Technical Review of Urotensin II Receptor Antagonists: From Signaling Pathways to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of urotensin II (U-II) receptor antagonists, focusing on their core pharmacology, the signaling pathways they modulate, and their therapeutic implications. Urotensin II, a potent vasoactive peptide, and its receptor (UT receptor) are implicated in a range of physiological and pathophysiological processes, making them a significant target for drug discovery.[1][2][3] This review summarizes key quantitative data, details experimental methodologies for antagonist characterization, and visualizes the complex biological systems involved.

The Urotensin II Signaling Pathway

Urotensin II exerts its effects by binding to the UT receptor, a G protein-coupled receptor (GPCR).[1][4] Upon agonist binding, the receptor primarily couples to the Gq/11 class of G proteins.[2][4][5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] This increase in intracellular calcium is a key event in many of U-II's physiological effects, including vasoconstriction.[2][5]

In addition to the calcium signaling pathway, U-II receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in cellular processes like growth and proliferation.[6][7]

Classes and Structure-Activity Relationships of Urotensin II Receptor Antagonists

Urotensin II receptor antagonists can be broadly categorized into peptidic and non-peptidic compounds.

Peptidic Antagonists: These are often derived from the structure of urotensin II itself.[8][9] One notable example is urantide (B549374) , which is a potent and selective UT receptor antagonist.[10][11] Structure-activity relationship (SAR) studies have shown that the cyclic core of U-II is crucial for its biological activity, and modifications within this region can convert an agonist into an antagonist.[8][9] For instance, urantide, or [Pen5,DTrp7,Orn8]hU-II(4-11), competitively antagonizes U-II-induced effects.[10]

Non-Peptidic Antagonists: These small molecule antagonists have been a major focus of drug development due to their potential for oral bioavailability. A prominent example is palosuran (B1678358) (ACT-058362) , a potent and selective antagonist of the human UT receptor.[5][12][13] Other non-peptidic antagonists that have been investigated include SB-611812 and DS37001789 .[2][14][15] The development of these compounds has often involved high-throughput screening followed by medicinal chemistry optimization.[16] For instance, the N-cyclic azaalkyl benzamide (B126) series has been explored to identify potent human UT receptor antagonists.

Quantitative Data for Urotensin II Receptor Antagonists

The following tables summarize the in vitro and in vivo pharmacological data for key urotensin II receptor antagonists.

Table 1: In Vitro Activity of Urotensin II Receptor Antagonists

| Compound | Assay | Species/Cell Line | IC50 / Ki / pKB | Reference |

| Palosuran (ACT-058362) | Radioligand Binding (125I-U-II) | CHO cells (human UT receptor) | IC50: 3.6 nM | [12] |

| Radioligand Binding (125I-U-II) | TE 671 cells | IC50: 46.2 nM | [12] | |

| Radioligand Binding (125I-U-II) | CHO cells (rat UT receptor) | IC50: 1475 nM | [17] | |

| Calcium Mobilization (human U-II induced) | CHO cells (human UT receptor) | IC50: 17 nM | [12] | |

| Calcium Mobilization (human U-II induced) | CHO cells (rat UT receptor) | IC50: >10,000 nM | [12] | |

| MAPK Phosphorylation (human U-II induced) | Recombinant CHO cells | IC50: 150 nM | [12] | |

| Urantide | Radioligand Binding (125I-U-II) | CHO/K1 cells (human UT receptor) | pKi: 8.3 | [10] |

| Aortic Contraction (hU-II induced) | Rat thoracic aorta | pKB: 8.3 | [10] | |

| [Pen5,Orn8]hU-II(4-11) | Radioligand Binding (125I-U-II) | CHO/K1 cells (human UT receptor) | pKi: 7.7 | [10] |

| Aortic Contraction (hU-II induced) | Rat thoracic aorta | pKB: 7.4 | [10] | |

| DS37001789 | Radioligand Binding (125I-U-II) | Human GPR14 | IC50: 0.9 nM | [15] |

| ACT-058362 (for comparison) | Radioligand Binding (125I-U-II) | Human GPR14 | IC50: 120 nM | [15] |

Table 2: In Vivo Efficacy of Urotensin II Receptor Antagonists

| Compound | Animal Model | Disease | Dosing | Key Findings | Reference |

| Palosuran (ACT-058362) | Rat | Renal Ischemia | 10 mg/kg/h, i.v. | Prevented the no-reflow phenomenon and subsequent acute renal failure. | [5][12][13] |

| Streptozotocin-induced diabetic rat | Diabetes | 300 mg/kg/day, p.o. for 16 weeks | Improved survival, increased insulin (B600854), and slowed the increase in glycemia and glycosylated hemoglobin. Delayed the development of proteinuria and renal damage. | [12][18] | |

| Bleomycin-induced rat | Lung Fibrosis | Not specified | Reduced fibrosis score. | [19] | |

| SB-611812 | Rat | Balloon angioplasty-mediated restenosis | 30 mg/kg/day | 60% less intimal thickening compared to vehicle-treated animals. | [1] |

| ⅚ nephrectomy rat | Chronic Kidney Disease | 30 mg/kg/day for 13 weeks | Delayed the increase in systolic blood pressure and urinary albumin:creatinine (B1669602) ratio. | [20] | |

| DS37001789 | Mouse | U-II induced hypertension | 30 and 100 mg/kg, p.o. | Dose-dependently prevented human U-II-induced blood pressure elevation. | [15] |

| Mouse | Pressure-overload heart failure (TAC) | 0.2% in diet for 12 weeks | Significantly ameliorated the mortality rate. | [14] |

Experimental Protocols for Antagonist Characterization

The characterization of urotensin II receptor antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the UT receptor.

-

Objective: To determine the binding affinity (Ki or IC50) of the antagonist for the UT receptor.

-

Materials:

-

Cell membranes or whole cells expressing the human or rat UT receptor (e.g., recombinant CHO cells, TE 671 cells).[12]

-

Test antagonist at various concentrations.

-

Non-labeled urotensin II for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[19]

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[19]

-

Scintillation counter.

-

-

Generalized Protocol:

-

In a 96-well plate, add cell membranes (3-20 µg protein) or whole cells to each well.[19]

-

Add the test antagonist at a range of concentrations. For total binding wells, add buffer. For non-specific binding wells, add a high concentration of non-labeled U-II (e.g., 10 µM).[12]

-

Add a fixed concentration of 125I-U-II (e.g., 20 pM) to all wells.[13]

-

Incubate the plate for a defined period (e.g., 4-8 hours) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[12][13][19]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the U-II-induced increase in intracellular calcium.

-

Objective: To determine the functional potency (IC50) of the antagonist.

-

Materials:

-

Cells expressing the UT receptor (e.g., recombinant CHO cells).[12]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[17]

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[4]

-

Test antagonist at various concentrations.

-

Urotensin II at a concentration that elicits a submaximal response (e.g., EC80).

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).[4][13]

-

-

Generalized Protocol:

-

Plate cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.[17]

-

Wash the cells with assay buffer to remove extracellular dye.

-

Incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).[4]

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a pre-determined concentration of urotensin II to all wells to stimulate calcium release.

-

Immediately measure the change in fluorescence intensity over time.

-

The peak fluorescence intensity is used to determine the level of calcium mobilization.

-

Plot the percentage of inhibition of the U-II response against the logarithm of the antagonist concentration to determine the IC50 value.

-

In Vivo Model: Renal Ischemia-Reperfusion Injury

This model assesses the ability of an antagonist to protect against kidney damage caused by a temporary loss of blood flow.

-

Objective: To evaluate the therapeutic potential of the antagonist in acute kidney injury.

-

Animal Model: Rats or mice.[5]

-

Generalized Protocol:

-

Anesthetize the animal (e.g., with isoflurane).

-

Through a flank or midline incision, expose the renal pedicles.

-

Occlude the renal arteries and veins with non-traumatic microvascular clamps for a specific duration (e.g., 45-60 minutes) to induce ischemia.[6]

-

During the ischemic period or just before reperfusion, administer the test antagonist (e.g., palosuran at 10 mg/kg/h, i.v.) or vehicle.[12][13]

-

Remove the clamps to allow reperfusion of the kidneys.

-

Close the incision and allow the animal to recover.

-

Monitor renal function over time (e.g., 24-48 hours) by measuring serum creatinine and blood urea (B33335) nitrogen (BUN).

-

At the end of the study, euthanize the animals and harvest the kidneys for histological analysis to assess the degree of tubular necrosis and inflammation.

-

In Vivo Model: Balloon Angioplasty-Induced Neointimal Hyperplasia

This model is used to evaluate the effect of an antagonist on vascular remodeling following injury.

-

Objective: To assess the potential of the antagonist to prevent restenosis after angioplasty.

-

Animal Model: Rats.[1]

-

Generalized Protocol:

-

Anesthetize the rat and expose the common carotid artery.

-

Introduce a balloon embolectomy catheter into the common carotid artery.

-

Inflate the balloon and withdraw it to denude the endothelium and injure the vessel wall.

-

Administer the test antagonist (e.g., SB-611812 at 30 mg/kg/day) or vehicle for a specified period (e.g., 14 days) starting from the day of the injury.[1]

-

At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.

-

Harvest the injured artery segments, embed them in paraffin, and section them for histological staining (e.g., hematoxylin (B73222) and eosin, Verhoeff-Van Gieson).

-

Perform morphometric analysis to measure the area of the neointima, media, and lumen to determine the intima-to-media ratio, a measure of restenosis.

-

Therapeutic Potential of Urotensin II Receptor Antagonists

The upregulation of the urotensin II system in various disease states suggests that its antagonism could be a viable therapeutic strategy.[1][2]

-

Cardiovascular Diseases: U-II is a potent vasoconstrictor and is implicated in the pathophysiology of hypertension and heart failure.[1][2] Antagonists like SB-611812 have been shown to reduce neointimal thickening in a rat model of restenosis, suggesting a role in preventing arterial stenosis after angioplasty.[1][10] Furthermore, DS37001789 has demonstrated the ability to reduce mortality in a mouse model of pressure-overload heart failure.[14]

-

Renal Diseases: The urotensin II system is also involved in renal pathophysiology.[1] Palosuran has shown protective effects in a rat model of renal ischemia, preventing acute renal failure.[5][12][13] In diabetic rats, palosuran delayed the onset of proteinuria and renal damage.[12][18] These findings highlight the potential of UT receptor antagonists in treating acute kidney injury and diabetic nephropathy.

-

Fibrosis: U-II has been shown to have profibrotic effects.[19] Palosuran was found to be effective in an experimental model of lung fibrosis.[19] U-II can also induce cardiac fibrosis, and its effects are mediated through the TGF-β/Smad signaling pathway, which can be blocked by a UT receptor antagonist.

-

Other Potential Indications: The urotensin II system has also been implicated in metabolic disorders like diabetes, and some antagonists have been investigated for their effects on insulin secretion and sensitivity.[1] Additionally, the overexpression of the UT receptor in some tumor cell lines suggests a potential role for antagonists in cancer therapy. For instance, palosuran and urantide have shown anti-angiogenic and tumor growth-delaying effects in glioblastoma models.

Conclusion

Urotensin II receptor antagonists represent a promising class of therapeutic agents with potential applications in a variety of diseases, particularly those involving the cardiovascular and renal systems. The development of potent and selective non-peptidic antagonists has paved the way for clinical investigation. While early clinical trials with compounds like palosuran have yielded mixed results, the preclinical data strongly support the continued exploration of this therapeutic target.[1][3] Future research should focus on developing antagonists with optimized pharmacokinetic and pharmacodynamic profiles and on identifying the patient populations most likely to benefit from this therapeutic approach. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of urotensin II receptor antagonism.

References

- 1. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 3. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urotensin II system contributes to ischemic acute kidney injury in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Urotensin-II receptor ligands. From agonist to antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and pharmacodynamics of the urotensin-II receptor antagonist palosuran in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medibeacon.com [medibeacon.com]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Histological and Morphometric Analyses for Rat Carotid Artery Balloon Injury Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Effect of the urotensin-II receptor antagonist palosuran on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK1562590 Hydrochloride: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1562590 hydrochloride is a potent and selective antagonist of the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in a range of cardiovascular functions.[1] Urotensin-II (U-II) is recognized as one of the most potent endogenous vasoconstrictors, and its system is linked to the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.[2][3] This technical guide provides a comprehensive overview of GSK1562590 hydrochloride, including its mechanism of action, key pharmacological data, and detailed experimental protocols relevant to cardiovascular research.

Mechanism of Action

GSK1562590 hydrochloride exerts its pharmacological effects by competitively binding to the urotensin-II (UT) receptor, thereby preventing the binding of the endogenous ligand urotensin-II. The UT receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by U-II, the UT receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction, cellular hypertrophy, and fibrosis. By blocking the UT receptor, GSK1562590 hydrochloride effectively inhibits these downstream signaling events, leading to vasodilation and potentially mitigating pathological cardiovascular remodeling.

Pharmacological Data

GSK1562590 hydrochloride is characterized by its high affinity and selectivity for the UT receptor across various species.[4] Its insurmountable antagonist properties in several species, including rat and cat, suggest a slow dissociation from the receptor, leading to prolonged pharmacodynamic activity.[4]

| Parameter | Species | Value | Reference |

| pKi | Human | 9.28 | [4] |

| Monkey | 9.14 | [4] | |

| Rat | 9.66 | [4] | |

| Mouse | 9.34 | [4] | |

| Cat | 9.64 | [4] | |

| pKb (in vitro aorta) | Rat | 8.93 - 10.12 | [4] |

| Cat | 8.93 - 10.12 | [4] | |

| hUT Transgenic Mouse | 8.93 - 10.12 | [4] | |

| Monkey | 8.87 - 8.93 | [4] |

Table 1: Pharmacological Profile of GSK1562590 Hydrochloride

Experimental Protocols

Radioligand Binding Assay for UT Receptor Affinity (pKi Determination)

This protocol outlines the determination of the binding affinity of GSK1562590 hydrochloride to the urotensin-II receptor using a competitive radioligand binding assay.

Materials:

-

Membranes from cells expressing the recombinant UT receptor (e.g., HEK293 or CHO cells)

-

[¹²⁵I]-Urotensin-II (Radioligand)

-

GSK1562590 hydrochloride

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of GSK1562590 hydrochloride in assay buffer.

-

In a 96-well plate, add cell membranes, [¹²⁵I]-Urotensin-II (at a concentration near its Kd), and either assay buffer (for total binding), a saturating concentration of unlabeled U-II (for non-specific binding), or the various concentrations of GSK1562590 hydrochloride.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the GSK1562590 hydrochloride concentration.

-

Determine the IC₅₀ value (the concentration of GSK1562590 hydrochloride that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Aorta Contraction Assay (pKb Determination)

This protocol describes the functional assessment of GSK1562590 hydrochloride's antagonist activity on U-II-induced vasoconstriction in isolated rat aortic rings.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, and 2.5 CaCl₂)

-

Human Urotensin-II (hU-II)

-

GSK1562590 hydrochloride

-

Organ bath system with isometric force transducers

Procedure:

-

Euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-5 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Apply an optimal resting tension (e.g., 2 grams) and allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

-

Induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.

-

After washout and return to baseline, incubate the tissues with various concentrations of GSK1562590 hydrochloride or vehicle for a predetermined period (e.g., 30-60 minutes).

-

Generate a cumulative concentration-response curve to hU-II in the absence and presence of GSK1562590 hydrochloride.

-

Record the contractile responses using an isometric force transducer.

-

Analyze the data to determine the pKb value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve. For an insurmountable antagonist, the pKb is calculated at a concentration of the antagonist that produces a 50% reduction of the maximum response to the agonist.

In Vivo Blood Pressure Measurement in Anesthetized Cats

This protocol details the in vivo assessment of GSK1562590 hydrochloride's ability to inhibit the pressor response induced by hU-II in anesthetized cats.[4]

Materials:

-

Adult male cats

-

Anesthetic (e.g., sodium pentobarbital)

-

Catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., carotid artery)

-

Pressure transducer and data acquisition system

-

Human Urotensin-II (hU-II)

-

GSK1562590 hydrochloride

Procedure:

-

Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.

-

Insert catheters into the femoral vein for intravenous administration of compounds and into the carotid artery for continuous monitoring of arterial blood pressure.

-

Allow the animal to stabilize after surgical procedures.

-

Administer a bolus injection of hU-II to elicit a pressor (blood pressure increasing) response.

-

After the blood pressure returns to baseline, administer GSK1562590 hydrochloride intravenously at a specific dose.

-

After a suitable incubation period, re-challenge the animal with the same dose of hU-II and record the pressor response.

-

Compare the magnitude of the hU-II-induced pressor response before and after the administration of GSK1562590 hydrochloride to determine the degree of inhibition.

Visualizations

Caption: Urotensin-II signaling pathway and the inhibitory action of GSK1562590.

Caption: Experimental workflow for characterizing GSK1562590 hydrochloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 4. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK 1562590 hydrochloride CAS number 1003878-07-6 properties

An In-depth Review of the Potent and Selective Urotensin-II Receptor Antagonist

Introduction

GSK1562590 hydrochloride (CAS Number: 1003878-07-6) is a potent and selective antagonist of the urotensin-II (UT) receptor. Urotensin-II, a cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date and is implicated in the pathophysiology of various cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of GSK1562590 hydrochloride, intended for researchers, scientists, and professionals in drug development. The guide includes detailed experimental protocols and visual representations of key pathways and workflows.

Chemical and Physical Properties

GSK1562590 hydrochloride is an off-white solid with the following properties:

| Property | Value | Reference |

| CAS Number | 1003878-07-6 | [1] |

| Molecular Formula | C₃₀H₃₀Cl₂N₄O₄·HCl | [1] |

| Molecular Weight | 617.95 g/mol | [1] |

| Appearance | Off-white solid | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Store at +4°C | [1] |

Mechanism of Action

GSK1562590 is a high-affinity and selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key event in vasoconstriction. By competitively binding to the UT receptor, GSK1562590 blocks the initiation of this signaling cascade, thereby inhibiting the physiological effects of urotensin-II.

Biological Activity

In Vitro Activity

GSK1562590 demonstrates high binding affinity for the UT receptor across various species. It acts as a potent antagonist of urotensin-II-induced vasoconstriction in isolated arterial preparations.

| Species | Recombinant UT Receptor pKi | Reference |

| Rat | 9.66 | [1] |

| Cat | 9.64 | [1] |

| Mouse | 9.34 | [1] |

| Human | 9.28 | [1] |

| Monkey | 9.14 | [1] |

pKi is the negative logarithm of the inhibitor constant (Ki).

GSK1562590 exhibits insurmountable antagonism in rat and cat arteries, indicating a slow dissociation from the receptor. This property contributes to its prolonged duration of action. In contrast, it displays competitive antagonism in monkey arteries.

In Vivo Activity

In vivo studies have confirmed the ability of GSK1562590 to inhibit the physiological effects of urotensin-II. It effectively suppresses the human urotensin-II-induced increase in mean blood pressure in anesthetized cats. Notably, GSK1562590 is orally active and demonstrates prolonged pharmacodynamic activity, with its effects being observed for at least 24 hours after a single dose in ex vivo studies.

Experimental Protocols

In Vitro: Isolated Rat Aortic Ring Contraction Assay

This assay is used to determine the potency of GSK1562590 in antagonizing urotensin-II-induced vasoconstriction.

Methodology:

-

Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold Krebs-Henseleit solution. The composition of the Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4. The aortas are cleaned of adherent connective tissue and cut into 3-4 mm rings.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C. The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

-

Experimental Procedure: After equilibration, the rings are contracted with a high concentration of KCl (e.g., 60 mM) to test for viability. Following a washout period, cumulative concentration-response curves to urotensin-II are generated in the absence and presence of increasing concentrations of GSK1562590. The antagonist is typically incubated with the tissue for a set period (e.g., 60 minutes) before the addition of the agonist.

-

Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCl. The potency of GSK1562590 is determined by Schild analysis, where the dose-ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

In Vivo: Measurement of Urotensin-II-Induced Pressor Response in Anesthetized Cats

This experiment assesses the in vivo efficacy of GSK1562590 in blocking the hypertensive effects of urotensin-II.

Methodology:

-

Animal Preparation: Adult male cats are anesthetized (e.g., with an initial dose of sodium pentobarbital, followed by a continuous infusion). The animals are ventilated mechanically. A femoral artery is cannulated for the measurement of arterial blood pressure, and a femoral vein is cannulated for drug administration.

-

Hemodynamic Monitoring: Arterial blood pressure is continuously monitored using a pressure transducer connected to a data acquisition system. Heart rate is derived from the blood pressure waveform.

-

Experimental Protocol: After a stabilization period, a baseline blood pressure is recorded. A bolus intravenous injection of human urotensin-II is administered to elicit a pressor response. Subsequently, GSK1562590 is administered (e.g., intravenously or orally), and after a suitable time interval, the urotensin-II challenge is repeated. The effect of GSK1562590 is determined by its ability to attenuate the urotensin-II-induced increase in mean arterial pressure.

-

Data Analysis: The changes in mean arterial pressure (MAP) from baseline in response to urotensin-II are calculated before and after the administration of GSK1562590. The percentage inhibition of the pressor response is then determined.

Selectivity Profile

GSK1562590 exhibits high selectivity for the UT receptor. It has been tested against a panel of over 87 distinct targets, including other GPCRs, ion channels, enzymes, and neurotransmitter transporters, and has shown greater than 100-fold selectivity for the UT receptor. This high selectivity minimizes the potential for off-target effects.

Conclusion

GSK1562590 hydrochloride is a valuable research tool for investigating the physiological and pathological roles of the urotensin-II system. Its high potency, selectivity, and favorable pharmacokinetic properties, including oral activity and long duration of action, make it a suitable candidate for in-depth preclinical studies. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of UT receptor antagonism in cardiovascular and other diseases.

References

Methodological & Application

Application Notes and Protocols for GSK1562590 Hydrochloride: In Vitro Characterization of a Urotensin-II Receptor Antagonist

For Research Use Only. Not for use in diagnostic procedures.

Abstract

GSK1562590 hydrochloride is a potent and selective antagonist of the urotensin-II (UT) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, particularly cardiovascular function. Urotensin-II is recognized as one of the most potent vasoconstrictors identified to date.[1][2] This document provides detailed in vitro assay protocols for the characterization of GSK1562590 hydrochloride, including a radioligand binding assay and functional assays measuring aortic contraction and intracellular calcium mobilization. The associated signaling pathway and experimental workflows are also illustrated.

Introduction

The urotensin-II receptor is a class A rhodopsin family GPCR that primarily binds the neuropeptide urotensin-II.[3] The interaction of urotensin-II with its receptor, which is coupled to Gαq/11, initiates a signaling cascade through the activation of phospholipase C (PLC).[1][3] This leads to the generation of inositol (B14025) trisphosphate (IP3), which in turn mobilizes intracellular calcium stores.[1][3] This signaling pathway is a key mechanism in mediating vasoconstriction.[1][2] GSK1562590 hydrochloride acts by competitively inhibiting the binding of urotensin-II to its receptor, thereby blocking these downstream effects. These application notes provide researchers with the necessary protocols to investigate the antagonistic properties of GSK1562590 hydrochloride in various in vitro settings.

Data Presentation

The binding affinity of GSK1562590 hydrochloride for the urotensin-II receptor has been determined in radioligand binding assays across multiple species. The data is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

| Species | Receptor Type | pKi |

| Monkey | Recombinant UT Receptor | 9.14 |

| Human | Recombinant UT Receptor | 9.28 |

| Mouse | Recombinant UT Receptor | 9.34 |

| Cat | Recombinant UT Receptor | 9.64 |

| Rat | Recombinant UT Receptor | 9.66 |

Signaling Pathway

The binding of urotensin-II to its Gq-coupled receptor initiates a well-defined signaling cascade, which is effectively blocked by GSK1562590 hydrochloride.

References

Application Notes and Protocols: Preparing Stock Solutions of GSK1562590 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of GSK1562590 hydrochloride, a potent and selective urotensin-II (UT) receptor antagonist.[1][2] Proper preparation and storage of this compound are critical for ensuring its stability and obtaining reliable, reproducible results in downstream applications. GSK1562590 hydrochloride is utilized in research to investigate the physiological roles of the urotensin system, particularly in cardiovascular and neuroscience studies.[2][3]

Compound Data and Properties

A summary of the essential quantitative data for GSK1562590 hydrochloride is presented below. This information is crucial for accurate calculations and proper handling of the compound.

| Property | Value | Source |

| CAS Number | 1003878-07-6 | [2][4][5] |

| Molecular Formula | C₃₀H₃₀Cl₂N₄O₄·HCl | [2][4] |

| Molecular Weight | 617.95 g/mol | [2][4][5] |

| Physical Appearance | Off-white solid | [4][5] |

| Solubility | <61.8 mg/mL in DMSO | [4][5] |

| Storage (Solid) | Store at -20°C | [4][5] |

| Storage (Solution) | Aliquot and store at -20°C. Use within 1 month. | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of GSK1562590 hydrochloride in Dimethyl Sulfoxide (DMSO).

Materials:

-

GSK1562590 hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, polypropylene (B1209903) microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer and/or sonicator

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

1. Calculation of Required Mass:

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000